molecular formula C22H18N2O5 B11979446 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11979446
M. Wt: 390.4 g/mol
InChI Key: KQXGGHFCWQCXHT-OEAKJJBVSA-N
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Description

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves the condensation of 4-hydroxybenzoyl hydrazine with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its aromatic structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(2-hydroxybenzoyl)hydrazono)methyl)phenyl 4-methoxybenzoate
  • 2-methoxy-4-((E)-{[10-((2E)-2-{3-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazino)-10-oxodecanoyl]hydrazono}methyl)phenyl 4-methoxybenzoate
  • 2-ethoxy-4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl 4-methoxybenzoate

Uniqueness

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is unique due to its specific hydrazone linkage and the presence of both hydroxy and methoxy functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18N2O5/c1-28-19-12-6-17(7-13-19)22(27)29-20-10-2-15(3-11-20)14-23-24-21(26)16-4-8-18(25)9-5-16/h2-14,25H,1H3,(H,24,26)/b23-14+

InChI Key

KQXGGHFCWQCXHT-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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